Home > Products > Screening Compounds P41193 > Calcium-Sensing Receptor Antagonists I
Calcium-Sensing Receptor Antagonists I - 478963-79-0

Calcium-Sensing Receptor Antagonists I

Catalog Number: EVT-345477
CAS Number: 478963-79-0
Molecular Formula: C23H24N2O2
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcium-Sensing Receptor Antagonists I are compounds that inhibit the activity of calcium-sensing receptors, which are G protein-coupled receptors primarily located in the parathyroid glands and kidneys. These receptors play a crucial role in maintaining calcium homeostasis in the body by regulating parathyroid hormone secretion and renal calcium reabsorption. The antagonists are of significant interest in research due to their potential therapeutic applications in conditions related to calcium dysregulation, such as hyperparathyroidism and osteoporosis.

Source

Calcium-sensing receptors were first identified in the 1990s, and their antagonists have been developed through various synthetic pathways. Research into these compounds has expanded significantly, with numerous studies focusing on their pharmacological properties and potential applications.

Classification

Calcium-Sensing Receptor Antagonists can be classified based on their chemical structure and mechanism of action. They may include:

  • Small molecule antagonists: These are typically organic compounds designed to bind to the calcium-sensing receptor and inhibit its function.
  • Peptide-based antagonists: These are derived from naturally occurring peptides that interact with the receptor.
Synthesis Analysis

Methods

The synthesis of Calcium-Sensing Receptor Antagonists involves several chemical methodologies, including:

  • Organic synthesis: This includes multi-step reactions that build the compound from simpler molecules. Techniques such as condensation reactions, cyclization, and functional group modifications are commonly used.
  • Solid-phase synthesis: This method can be employed for peptide-based antagonists, allowing for efficient assembly of peptide chains on a solid support.

Technical Details

The specific synthetic routes depend on the desired antagonist's structure. For small molecules, common reagents may include:

  • Aldehydes and ketones for carbon chain elongation.
  • Amines for introducing nitrogen-containing groups.
  • Various coupling agents to facilitate bond formation between different functional groups.
Molecular Structure Analysis

Structure

The molecular structure of Calcium-Sensing Receptor Antagonists typically features a core scaffold that allows interaction with the receptor's binding site. This can include:

  • Aromatic rings for hydrophobic interactions.
  • Functional groups such as carboxylates or amines that can form hydrogen bonds with receptor residues.

Data

Crystallographic studies may provide insights into the binding conformation of these antagonists within the receptor's active site, revealing critical interactions that stabilize the antagonist-receptor complex.

Chemical Reactions Analysis

Reactions

The key reactions involved in synthesizing Calcium-Sensing Receptor Antagonists include:

  • Nucleophilic substitutions: Used to introduce functional groups that enhance receptor binding.
  • Oxidation-reduction reactions: Important for modifying functional groups to achieve the desired chemical properties.

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield.

Mechanism of Action

Process

Calcium-Sensing Receptor Antagonists work by binding to the calcium-sensing receptor and blocking its activation by extracellular calcium ions. This inhibition leads to:

  • Decreased secretion of parathyroid hormone.
  • Altered renal handling of calcium, potentially increasing renal excretion of calcium.

Data

Studies have shown that these antagonists can effectively modulate calcium levels in experimental models, providing a basis for their therapeutic use.

Physical and Chemical Properties Analysis

Physical Properties

Calcium-Sensing Receptor Antagonists typically exhibit:

  • Moderate solubility in organic solvents.
  • Variable melting points depending on their molecular weight and structure.

Chemical Properties

These compounds often display stability under physiological conditions but may be sensitive to extreme pH levels or oxidative environments. Their reactivity can be characterized using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Applications

Scientific Uses

Calcium-Sensing Receptor Antagonists hold promise in various scientific applications, including:

  • Pharmacological research: Understanding calcium signaling pathways and developing new treatments for metabolic bone diseases.
  • Clinical trials: Investigating their efficacy in managing conditions like primary hyperparathyroidism or osteoporosis.
  • Biochemical studies: Exploring receptor dynamics and interactions in cellular models.
Structural Biology of CaSR: Dimerization and Domain Architecture

The Calcium-Sensing Receptor (CaSR), a class C G protein-coupled receptor (GPCR), functions as a disulfide-linked homodimer crucial for maintaining extracellular calcium (Ca²⁺) homeostasis. Its modular architecture comprises three key domains: an extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain (CRD), and a seven-transmembrane domain (7TMD). Dimerization occurs through covalent disulfide bonds between cysteine residues (Cys129 and Cys131) in the VFT domain and non-covalent interactions in the extracellular region, forming a stable platform for ligand sensing and signal transduction [1] [5] [8]. This dimeric assembly enables cooperative ligand binding and amplifies sensitivity to minute fluctuations in extracellular Ca²⁺ concentrations.

Venus Flytrap (VFT) Domain Dynamics and Ligand Binding Sites

The VFT domain (residues 20–540) adopts a bilobed structure resembling a Venus flytrap, transitioning between "open" (inactive) and "closed" (active) conformations. Key features include:

  • Orthosteric Agonist Sites: The interdomain cleft harbors binding sites for Ca²⁺, PO₄³⁻, and L-amino acids. Crystal structures reveal 5–7 Ca²⁺ ions coordinated by acidic residues (e.g., Glu297, Asp100) and backbone carbonyls, stabilizing the active conformation. PO₄³⁻ ions bind near the hinge region, reinforcing the inactive state [1] [8].
  • L-Amino Acid Binding: Aromatic amino acids (L-Phe, L-Trp) act as co-agonists, binding within the hinge region of the VFT domain. Mutagenesis studies confirm that deletion of the VFT domain abolishes amino acid sensitivity, while point mutations (e.g., S170T) impair ligand affinity [3] [8] [10].
  • Allosteric Modulation: Positive allosteric modulators (e.g., cinacalcet) bind the 7TMD but enhance VFT closure, increasing Ca²⁺ sensitivity 3–5 fold [5] [9].

Table 1: Key Ligand-Binding Sites in the CaSR VFT Domain

Ligand TypeBinding ResiduesFunctional ConsequenceStructural Effect
Ca²⁺Glu297, Asp100, Ser147Stabilizes active statePromotes VFT closure
PO₄³⁻Arg62, Arg66, Ser83Stabilizes inactive stateInhibits hinge motion
L-TrpSer170, Thr145, Asp190Co-agonist with Ca²⁺Enhances VFT closure cooperativity
Mg²⁺/Gd³⁺Overlapping with Ca²⁺ sitesPartial agonismIntermediate VFT closure

Role of the Cysteine-Rich Domain (CRD) in Signal Transduction

The CRD (residues 541–600) bridges the VFT and 7TMD domains and is indispensable for signal propagation:

  • Disulfide Bond Network: Three conserved disulfide bonds (Cys542–Cys562, Cys546–Cys559, Cys547–Cys558) maintain structural integrity. Disruption (e.g., Cys546A mutant) causes misfolding and ER retention [5] [8].
  • Hinge Function: The CRD acts as a mechanical hinge, converting VFT closure into 7TMD rearrangements. Chimeric receptors replacing CaSR’s CRD with metabotropic glutamate receptor (mGluR) CRD retain amino acid sensing but exhibit altered Ca²⁺ sensitivity [8] [10].
  • Pathogenic Mutations: Mutations in the CRD (e.g., G561R) cause familial hypocalciuric hypercalcemia (FHH) by impairing interdomain coupling, reducing Ca²⁺-induced IP₃ accumulation by >70% [5].

Transmembrane Domain (TMD) Conformational Changes During Activation

The 7TMD (residues 601–903) undergoes helical rearrangements to activate intracellular G proteins:

  • Activation Mechanism: VFT closure pulls the CRD, inducing outward movement of transmembrane helices (TM3, TM5, TM6). This opens an intracellular cavity for Gαq/11 protein coupling [9].
  • Allosteric Antagonist Site: Compounds like Calcium-Sensing Receptor Antagonist I (C₂₃H₂₄N₂O₂; PubChem CID: 10109178) bind a hydrophobic pocket near TM3 and TM7. This stabilizes an inactive TMD conformation, increasing Ca²⁺ EC₅₀ by 8-fold [2] [7].
  • Biased Signaling: TMD mutations (e.g., F801L) uncouple Gq from PLCβ, diverting signals toward Gi-mediated ERK phosphorylation [5] [9].

Table 2: Conformational States of CaSR Domains During Activation

Receptor StateVFT DomainCRD OrientationTMD HelicesG Protein Coupling
Inactive (Apo)OpenExtendedTM6 packed against TM3None
Ca²⁺-BoundPartially closedModerately bentTM6 partially displacedWeak Gq recruitment
Ca²⁺ + L-TrpFully closedFully bentTM6 outward shift (~6Å)Robust Gq/11 activation
Antagonist-BoundOpen/Partially closedExtendedTM3-TM7 pocket occludedGi preference

Properties

CAS Number

478963-79-0

Product Name

Calcium-Sensing Receptor Antagonists I

IUPAC Name

1-propan-2-yl-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C23H24N2O2/c1-6-13-27-19-11-12-21-20(14-19)22(24-23(26)25(21)16(4)5)18-9-7-17(8-10-18)15(2)3/h1,7-12,14-16H,13H2,2-5H3

InChI Key

RXVZJHDMMKTKDR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)C(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.